

# Spectroscopic Profile of L-Aspartic Acid 4-Benzyl Ester: A Technical Guide

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## Compound of Interest

Compound Name: *L-Aspartic acid 4-benzyl ester*

Cat. No.: B7780624

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **L-Aspartic acid 4-benzyl ester**, a crucial building block in peptide synthesis and other pharmaceutical applications.

This document presents a detailed analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra of **L-Aspartic acid 4-benzyl ester**. The experimental protocols for obtaining this data are also outlined to ensure reproducibility and accurate interpretation.

## Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of **L-Aspartic acid 4-benzyl ester**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for L-Aspartic Acid 4-Benzyl Ester

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.40 - 7.25	m	-	5H, Aromatic (C <sub>6</sub> H <sub>5</sub> )
5.10	s	-	2H, Benzyl CH <sub>2</sub>
4.00 - 3.90	m	-	1H, $\alpha$ -CH
2.95 - 2.80	m	-	2H, $\beta$ -CH <sub>2</sub>

Note: The positions of the amine (NH<sub>2</sub>) and carboxylic acid (OH) protons can vary and may appear as broad singlets or exchange with deuterated solvents.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for L-Aspartic Acid 4-Benzyl Ester**

Chemical Shift ( $\delta$ ) ppm	Assignment
174 - 172	Carbonyl (Ester C=O)
172 - 170	Carbonyl (Carboxylic Acid C=O)
136 - 135	Aromatic (Quaternary C)
129 - 128	Aromatic (CH)
67 - 66	Benzyl CH <sub>2</sub>
52 - 50	$\alpha$ -CH
38 - 36	$\beta$ -CH <sub>2</sub>

**Table 3: IR Spectroscopic Data for L-Aspartic Acid 4-Benzyl Ester**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 2500	Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
3100 - 3000	Medium	C-H stretch (Aromatic)
2950 - 2850	Medium	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Ester)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1495, ~1455	Medium-Weak	C=C stretch (Aromatic Ring)
~1250	Strong	C-O stretch (Ester)

## Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques. The following provides a general outline of the methodologies employed.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or Deuterium Oxide (D<sub>2</sub>O), to a concentration of approximately 10-20 mg/mL.

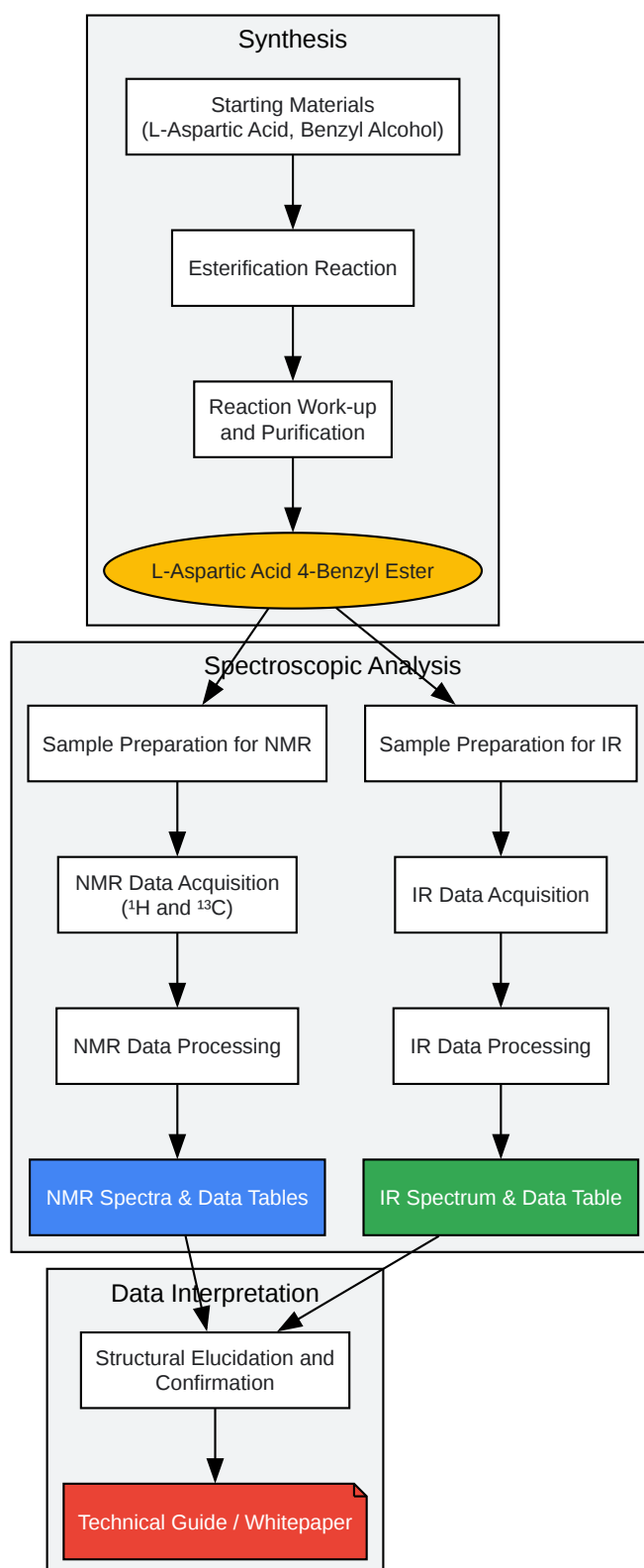
Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For <sup>1</sup>H NMR, the spectral width is typically set from -2 to 12 ppm, while for <sup>13</sup>C NMR, the range is 0 to 200 ppm. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.

### Infrared (IR) Spectroscopy

IR spectra are generally acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. The spectrum is recorded over the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the pure KBr pellet is subtracted from the sample spectrum to obtain the final transmittance or absorbance spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **L-Aspartic acid 4-benzyl ester**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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